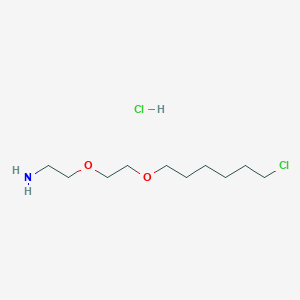

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride is a useful research compound. Its molecular formula is C10H23Cl2NO2 and its molecular weight is 260.20 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(2-(6-Chlorohexyloxy)ethoxy)ethanamine hydrochloride, 95% is 259.1105844 g/mol and the complexity rating of the compound is 104. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products[][1].

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride[][1].

Major Products

Substitution: Formation of various substituted amines.

Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Reduction: Formation of reduced amine derivatives[][1].

Wissenschaftliche Forschungsanwendungen

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride is used in several scientific research fields:

Chemistry: As a building block in organic synthesis and in the development of new chemical entities.

Industry: Used in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride involves its interaction with specific molecular targets. In the context of PROTACs, it acts as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, facilitating the degradation of the target protein via the ubiquitin-proteasome pathway . This mechanism is crucial in the development of targeted therapies for various diseases.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-(6-Chlorohexyloxy)ethoxy)ethanol

- 2-(2-(6-Chlorohexyloxy)ethoxy)ethanamine

- 2-(2-(6-Chlorohexyloxy)ethoxy)ethoxyacetic acid

Uniqueness

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride is unique due to its specific structure that allows it to act as a versatile building block in organic synthesis and its role as a linker in PROTACs. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its importance .

Biologische Aktivität

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride, a derivative of ethanamine, has garnered attention for its potential biological activities. This compound, characterized by a multi-ether structure and an amine functional group, is primarily utilized in research settings, particularly in drug design and development. Its unique chemical properties suggest various therapeutic applications, including its role as a linker in Proteolysis-Targeting Chimeras (PROTACs).

- Chemical Formula : C₁₀H₂₂ClNO₂

- Molecular Weight : 223.74 g/mol

- CAS Number : 744203-60-9

- Structure : The compound features a long hydrocarbon chain (6-chlorohexyl) connected through ether linkages, enhancing its solubility and biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The amine group facilitates nucleophilic reactions, allowing the compound to engage with enzymes and receptors effectively. This interaction may inhibit certain biochemical pathways, leading to potential therapeutic effects.

Biological Activities

Research indicates that ethanamine derivatives exhibit various biological activities, including:

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against a range of microbial pathogens.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

- Role in PROTACs : As a PEG-based linker, this compound plays a crucial role in the development of PROTACs, which are designed to selectively degrade target proteins using the ubiquitin-proteasome system.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of related ethanamine derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting that similar compounds could be explored for antibiotic development.

-

Anti-inflammatory Mechanisms :

- Research on related compounds revealed their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may also possess similar anti-inflammatory properties.

-

Application in PROTACs :

- A study highlighted the use of this compound as a linker in the synthesis of PROTACs. The findings demonstrated that PROTACs incorporating this linker effectively targeted specific proteins for degradation in cancer cells, showcasing its potential in precision medicine.

Comparative Analysis

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethylamine | C₂H₅NH₂ | Simple primary amine; less complex than ethanamine derivative. |

| Triethylamine | (C₂H₅)₃N | Tertiary amine; lacks ether linkages present in the target compound. |

| 6-Chlorohexanol | C₆H₁₃ClO | Alcohol; serves as a precursor for ether formation but lacks amine functionality. |

| Ethanol | C₂H₅OH | Simple alcohol; does not possess amine or ether functionalities. |

The presence of multiple ether linkages combined with a long hydrocarbon chain makes this compound distinct from these similar compounds, potentially enhancing its solubility and biological activity.

Eigenschaften

IUPAC Name |

2-[2-(6-chlorohexoxy)ethoxy]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22ClNO2.ClH/c11-5-3-1-2-4-7-13-9-10-14-8-6-12;/h1-10,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGPBUVQAULFOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.